Prima-1

Catalog No.
S540185
CAS No.
5608-24-2
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prima-1

CAS Number

5608-24-2

Product Name

Prima-1

IUPAC Name

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2

InChI Key

RFBVBRVVOPAAFS-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=O)C2(CO)CO

Solubility

Soluble in DMSO

Synonyms

2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one, NSC 281668, NSC-281668, NSC281668, PRIMA-1

Canonical SMILES

C1CN2CCC1C(=O)C2(CO)CO

Description

The exact mass of the compound Prima-1 is 185.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. It belongs to the ontological category of quinuclidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prima-1 is a small molecule with promising applications in cancer research. Its primary function appears to be the reactivation of the p53 tumor suppressor protein [].

P53 Function and Mutations:

The p53 protein plays a critical role in regulating cell division and preventing uncontrolled cell growth, a hallmark of cancer. When DNA damage occurs, p53 can trigger cell cycle arrest, allowing time for repair, or initiate apoptosis (programmed cell death) if the damage is too severe []. Mutations in the p53 gene are incredibly common in various cancers, rendering them resistant to these cell cycle checkpoints and apoptosis pathways [].

Prima-1's Mechanism:

Prima-1 works by modifying the folded structure of mutated p53, allowing it to regain its tumor suppressor function []. This process, known as MDM2-p53 reactivation, disrupts the interaction between MDM2 (a protein that normally inhibits p53) and mutated p53, enabling p53 to resume its role in cell cycle control and apoptosis [].

Research Applications:

Prima-1's ability to reactivate p53 makes it a potential therapeutic strategy for cancers with p53 mutations. Researchers are currently investigating its use in:

  • Preclinical studies: Prima-1 has shown promising results in cell lines and animal models of cancer, demonstrating its ability to suppress tumor growth and induce apoptosis in cancer cells with mutated p53 [].
  • Clinical trials: Early-phase clinical trials are ongoing to evaluate the safety and efficacy of Prima-1 in patients with various cancers [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.6

Exact Mass

185.1052

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GHC34M30BG

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5608-24-2

Wikipedia

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Dates

Modify: 2023-08-15
1: Perdrix A, Najem A, Saussez S, Awada A, Journe F, Ghanem G, Krayem M. PRIMA-1 and PRIMA-1(Met) (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies. Cancers (Basel). 2017 Dec 16;9(12). pii: E172. doi: 10.3390/cancers9120172. Review. PubMed PMID: 29258181; PubMed Central PMCID: PMC5742820.
2: Furukawa H, Makino T, Yamasaki M, Tanaka K, Miyazaki Y, Takahashi T, Kurokawa Y, Nakajima K, Takiguchi S, Mori M, Doki Y. PRIMA-1 induces p53-mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation. Cancer Sci. 2017 Nov 23. doi: 10.1111/cas.13454. [Epub ahead of print] PubMed PMID: 29168598.
3: Han Y, Jiang Q, Wang Y, Li W, Geng M, Han Z, Chen X. The anti-proliferative effects of oleanolic acid on A7r5 cells-Role of UCP2 and downstream FGF-2/p53/TSP-1. Cell Biol Int. 2017 Dec;41(12):1296-1306. doi: 10.1002/cbin.10838. Epub 2017 Aug 31. PubMed PMID: 28792088.
4: Duffy MJ, Synnott NC, Crown J. Mutant p53 as a target for cancer treatment. Eur J Cancer. 2017 Sep;83:258-265. doi: 10.1016/j.ejca.2017.06.023. Epub 2017 Jul 28. Review. PubMed PMID: 28756138.
5: Najem A, Krayem M, Salès F, Hussein N, Badran B, Robert C, Awada A, Journe F, Ghanem GE. P53 and MITF/Bcl-2 identified as key pathways in the acquired resistance of NRAS-mutant melanoma to MEK inhibition. Eur J Cancer. 2017 Sep;83:154-165. doi: 10.1016/j.ejca.2017.06.033. Epub 2017 Jul 21. PubMed PMID: 28738256.
6: Hientz K, Mohr A, Bhakta-Guha D, Efferth T. The role of p53 in cancer drug resistance and targeted chemotherapy. Oncotarget. 2017 Jan 31;8(5):8921-8946. doi: 10.18632/oncotarget.13475. Review. PubMed PMID: 27888811; PubMed Central PMCID: PMC5352454.
7: Orue A, Chavez V, Strasberg-Rieber M, Rieber M. Hypoxic resistance of KRAS mutant tumor cells to 3-Bromopyruvate is counteracted by Prima-1 and reversed by N-acetylcysteine. BMC Cancer. 2016 Nov 18;16(1):902. PubMed PMID: 27863474; PubMed Central PMCID: PMC5116131.
8: Lu T, Zou Y, Xu G, Potter JA, Taylor GL, Duan Q, Yang Q, Xiong H, Qiu H, Ye D, Zhang P, Yu S, Yuan X, Zhu F, Wang Y, Xiong H. PRIMA-1Met suppresses colorectal cancer independent of p53 by targeting MEK. Oncotarget. 2016 Dec 13;7(50):83017-83030. doi: 10.18632/oncotarget.12940. PubMed PMID: 27806324; PubMed Central PMCID: PMC5347749.
9: McCubrey JA, Lertpiriyapong K, Fitzgerald TL, Martelli AM, Cocco L, Rakus D, Gizak A, Libra M, Cervello M, Montalto G, Yang LV, Abrams SL, Steelman LS. Roles of TP53 in determining therapeutic sensitivity, growth, cellular senescence, invasion and metastasis. Adv Biol Regul. 2017 Jan;63:32-48. doi: 10.1016/j.jbior.2016.10.001. Epub 2016 Oct 6. Review. PubMed PMID: 27776972.
10: Synnott NC, Murray A, McGowan PM, Kiely M, Kiely PA, O'Donovan N, O'Connor DP, Gallagher WM, Crown J, Duffy MJ. Mutant p53: a novel target for the treatment of patients with triple-negative breast cancer? Int J Cancer. 2017 Jan 1;140(1):234-246. doi: 10.1002/ijc.30425. Epub 2016 Sep 24. PubMed PMID: 27615392.
11: Bauer MR, Joerger AC, Fersht AR. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proc Natl Acad Sci U S A. 2016 Sep 6;113(36):E5271-80. doi: 10.1073/pnas.1610421113. Epub 2016 Aug 22. PubMed PMID: 27551077; PubMed Central PMCID: PMC5018792.
12: Farhadi E, Safa M, Sharifi AM, Bashash D. PRIMA-1 induces caspase-mediated apoptosis in acute promyelocytic leukemia NB4 cells by inhibition of nuclear factor-κB and downregulation of Bcl-2, XIAP, and c-Myc. Anticancer Drugs. 2017 Jan;28(1):51-58. PubMed PMID: 27548348.
13: Teoh PJ, Bi C, Sintosebastian C, Tay LS, Fonseca R, Chng WJ. PRIMA-1 targets the vulnerability of multiple myeloma of deregulated protein homeostasis through the perturbation of ER stress via p73 demethylation. Oncotarget. 2016 Sep 20;7(38):61806-61819. doi: 10.18632/oncotarget.11241. PubMed PMID: 27533450; PubMed Central PMCID: PMC5308692.
14: Campanari ML, Navarrete F, Ginsberg SD, Manzanares J, Sáez-Valero J, García-Ayllón MS. Increased Expression of Readthrough Acetylcholinesterase Variants in the Brains of Alzheimer's Disease Patients. J Alzheimers Dis. 2016 May 30;53(3):831-41. doi: 10.3233/JAD-160220. PubMed PMID: 27258420; PubMed Central PMCID: PMC5013723.
15: Fransson Å, Glaessgen D, Alfredsson J, Wiman KG, Bajalica-Lagercrantz S, Mohell N. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer. J Ovarian Res. 2016 May 14;9(1):27. doi: 10.1186/s13048-016-0239-6. PubMed PMID: 27179933; PubMed Central PMCID: PMC4868029.
16: Zhang Z, Liu L, Gomez-Casal R, Wang X, Hayashi R, Appella E, Kopelovich L, DeLeo AB. Targeting cancer stem cells with p53 modulators. Oncotarget. 2016 Jul 19;7(29):45079-45093. doi: 10.18632/oncotarget.8650. PubMed PMID: 27074569; PubMed Central PMCID: PMC5216707.
17: Ali D, Mohammad DK, Mujahed H, Jonson-Videsäter K, Nore B, Paul C, Lehmann S. Anti-leukaemic effects induced by APR-246 are dependent on induction of oxidative stress and the NFE2L2/HMOX1 axis that can be targeted by PI3K and mTOR inhibitors in acute myeloid leukaemia cells. Br J Haematol. 2016 Jul;174(1):117-26. doi: 10.1111/bjh.14036. Epub 2016 Mar 15. PubMed PMID: 26991755.
18: Yoshikawa N, Kajiyama H, Nakamura K, Utsumi F, Niimi K, Mitsui H, Sekiya R, Suzuki S, Shibata K, Callen D, Kikkawa F. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells. Oncol Rep. 2016 May;35(5):2543-52. doi: 10.3892/or.2016.4653. Epub 2016 Mar 3. PubMed PMID: 26986846; PubMed Central PMCID: PMC4811399.
19: Deben C, Lardon F, Wouters A, Op de Beeck K, Van den Bossche J, Jacobs J, Van Der Steen N, Peeters M, Rolfo C, Deschoolmeester V, Pauwels P. APR-246 (PRIMA-1(MET)) strongly synergizes with AZD2281 (olaparib) induced PARP inhibition to induce apoptosis in non-small cell lung cancer cell lines. Cancer Lett. 2016 Jun 1;375(2):313-322. doi: 10.1016/j.canlet.2016.03.017. Epub 2016 Mar 11. PubMed PMID: 26975633.
20: Li J, Li C, Wang G, Liu Z, Chen P, Yang Q, Dong N, Wu H, Liu Z, Li W. APR-246/PRIMA-1Met Inhibits and Reverses Squamous Metaplasia in Human Conjunctival Epithelium. Invest Ophthalmol Vis Sci. 2016 Feb;57(2):444-52. doi: 10.1167/iovs.15-17519. PubMed PMID: 26868746.

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